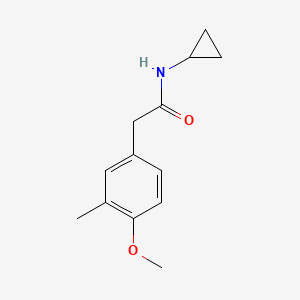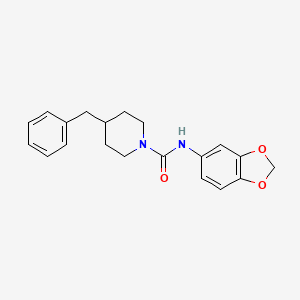![molecular formula C18H17FN2O B5313438 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5313438.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide, commonly known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug in recent years. This compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Despite its potential therapeutic applications, the abuse of 5F-MDMB-PINACA has led to serious health concerns, including addiction, overdose, and death.
Mecanismo De Acción
The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and central nervous system. When activated by a ligand, such as 5F-MDMB-PINACA, the CB1 receptor inhibits the release of neurotransmitters, such as dopamine and GABA, which are responsible for modulating mood, cognition, and perception. This inhibition leads to the psychoactive effects of cannabinoids, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The abuse of 5F-MDMB-PINACA has been associated with a range of adverse effects, including tachycardia, hypertension, respiratory depression, seizures, psychosis, and death. These effects are thought to be due to the potent agonism of the CB1 receptor, which can lead to the dysregulation of neurotransmitter systems and the disruption of normal physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5F-MDMB-PINACA has several advantages as a research tool, including its high potency, long duration of action, and selectivity for the CB1 receptor. However, the abuse potential and health risks associated with this compound make it a challenging substance to work with in a laboratory setting. Researchers must take appropriate safety precautions when handling 5F-MDMB-PINACA and ensure that their experiments are conducted in compliance with ethical and legal guidelines.
Direcciones Futuras
Despite the risks associated with 5F-MDMB-PINACA, this compound has potential therapeutic applications in the treatment of pain, inflammation, and other medical conditions. Future research should focus on identifying safer and more effective synthetic cannabinoids that can be used for these purposes. Additionally, studies should investigate the long-term effects of synthetic cannabinoid use on brain function, cognition, and mental health. Finally, efforts should be made to educate the public about the dangers of synthetic cannabinoids and to develop effective strategies for preventing their abuse.
Métodos De Síntesis
The synthesis of 5F-MDMB-PINACA involves the reaction of 5-fluoroindole-3-carboxaldehyde with 4-methylbenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with 2-(dimethylamino)ethylamine to yield 5F-MDMB-PINACA. This synthesis method was first reported in a patent application by Pfizer in 2009.
Aplicaciones Científicas De Investigación
5F-MDMB-PINACA has been used in several scientific studies to investigate the pharmacology of synthetic cannabinoids. In a study published in the Journal of Pharmacology and Experimental Therapeutics, researchers found that 5F-MDMB-PINACA was a potent agonist of the CB1 receptor, with a binding affinity that was 11 times greater than that of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide. This study also showed that 5F-MDMB-PINACA had a longer duration of action and a greater potency than other synthetic cannabinoids, such as JWH-018 and AM-2201.
Propiedades
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-12-2-4-13(5-3-12)18(22)20-9-8-14-11-21-17-7-6-15(19)10-16(14)17/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJJCKRKJYCQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)
![5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5313359.png)

![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one hydrochloride](/img/structure/B5313381.png)

![methyl 2-[(2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5313388.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)
![2,4-dimethoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5313395.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5313399.png)
![ethyl 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313411.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5313417.png)
![[1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,5-dihydro-1H-pyrrol-2-yl]methanol](/img/structure/B5313435.png)
![4-methyl-6-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1,3-benzothiazol-2-amine](/img/structure/B5313442.png)